Menin-MLL Inhibitor 20 vs. MI-2: 1,486-Fold Improvement in Biochemical Binding Potency
In a homogeneous time-resolved fluorescence (HTRF) assay measuring the disruption of the menin-MLL protein-protein interaction, Menin-MLL inhibitor 20 exhibits an IC50 of 0.3 nM . This represents a 1,486-fold increase in potency compared to the early-generation tool compound MI-2, which has an IC50 of 446 nM in the same type of assay . This sub-nanomolar potency places Menin-MLL inhibitor 20 among the most biochemically potent tool compounds in its class.
| Evidence Dimension | Biochemical Inhibition of Menin-MLL Interaction (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | MI-2: 446 nM |
| Quantified Difference | 1,486-fold more potent (446 nM / 0.3 nM) |
| Conditions | HTRF (Homogeneous Time-Resolved Fluorescence) assay |
Why This Matters
The 1,486-fold increase in potency reduces the amount of compound required for biochemical assays, minimizes potential off-target effects at working concentrations, and enables robust target engagement in complex biological systems.
